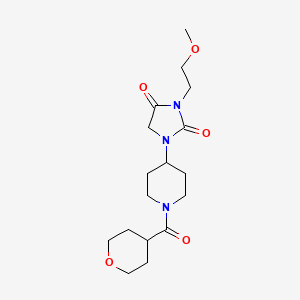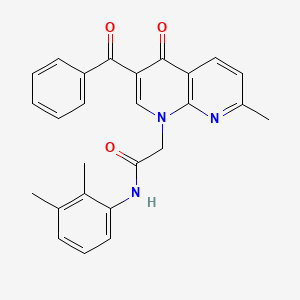![molecular formula C15H25N3O2 B2546722 N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 439111-93-0](/img/structure/B2546722.png)
N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide" is a chemical that appears to be related to various pyrrole derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, molecular structure, and potential biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of pyrazole-4-carboxamides, which are structurally related to the compound of interest, involves the reaction of N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines to yield the desired compounds in good yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray crystallography. For example, the low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide reveals that the carbonyl π system interacts with the lone pair electrons of the amide N atom rather than with the π system of the pyrrole ring . This information can be valuable when predicting the molecular geometry and electronic interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrrole derivatives can be influenced by their molecular structure. For instance, the high reactivity of the free base and cationic species of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, is supported by the planarity of the CH3 groups linked to the N atom . This suggests that the compound "N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide" may also exhibit interesting reactivity patterns that could be explored further.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the intermolecular hydrogen bonds in N,N-dimethyl-1H-pyrrole-2-carboxamide link the molecules into centrosymmetric dimers, which could affect the compound's solubility and melting point . Additionally, the solvation energy values and vibrational frequencies of related compounds provide insights into their stability and reactivity in solution .
科学的研究の応用
Cytotoxic Activity in Cancer Research
N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide and its derivatives have shown potential in cancer research, particularly due to their cytotoxic properties. Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structure, have been tested for growth inhibitory properties against various cancer cell lines. These compounds demonstrated potent cytotoxic effects, with some showing IC(50) values less than 10 nM, indicating their potential effectiveness in cancer treatment (Deady et al., 2003).
DNA Recognition and Binding
Another area of application is in the recognition and binding of specific DNA sequences. Derivatives of N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide have been used in the development of pyrrole−imidazole polyamides. These compounds are capable of recognizing specific sequences in the minor groove of double-stranded DNA, showing potential for gene regulation and therapeutic applications (Swalley et al., 1996).
Synthesis of Heterocyclic Systems
The compound and its analogs are also valuable in the synthesis of polyfunctional heterocyclic systems. This application is crucial in the development of new pharmaceuticals and materials with diverse chemical structures and properties. For instance, methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, a related compound, has been used as a versatile reagent for preparing polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles (Pizzioli et al., 1998).
Development of Non-Linear Optical Materials
Studies have also explored the use of similar compounds in the development of non-linear optical (NLO) materials. For instance, a study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, found its potential utility as an NLO material (Singh et al., 2014).
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)8-14(19)12-9-13(17-10-12)15(20)16-6-5-7-18(3)4/h9-11,17H,5-8H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXJEQRYKSDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2546646.png)


![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2546650.png)
![4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline](/img/structure/B2546652.png)
![Methyl 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2546653.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2546655.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2546658.png)

![6-Fluoro-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2546660.png)
